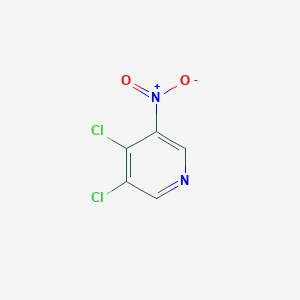

Benzothiazole-2-sulfonyl fluoride

概要

説明

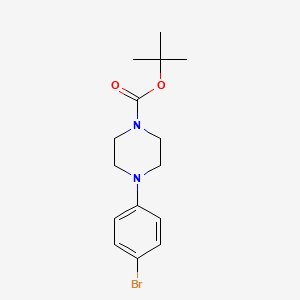

Benzothiazole-2-sulfonyl fluoride (BTSF) is a highly versatile, fluorinated organic compound that has been used in a variety of scientific applications. It is a member of the benzothiazole family, which are compounds that contain a six-membered ring with two nitrogen atoms and a sulfur atom. BTSF is used in a variety of fields, including biochemistry, pharmacology, and materials science.

科学的研究の応用

Selective Fluorescent and Colorimetric Sensors

Benzothiazole derivatives, including those related to Benzothiazole-2-sulfonyl fluoride, have been used as selective fluorescent and colorimetric sensors for fluoride ions. Novel 2,1,3-benzothiadiazole derivatives display colorimetric and fluorescent responses specifically to fluoride ions among various anions tested, due to hydrogen bond interactions and deprotonation processes (Wu et al., 2016).

Hydroxylamine Reactions with Sulfonyl Fluorides

Benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine, showcasing the potential of this compound in synthetic chemistry. This reaction highlights the use of oxygen attack in the transformation of sulfonamides to hydroxyl groups (Kamps et al., 2013).

Enhancement of Pharmacological Properties

Incorporating fluorine atoms, as seen in this compound, enhances pharmacological properties of drugs. The fluorine atom's small radius, high electron affinity, and low polarizability contribute to improved biological half-life, receptor binding, and lipophilic character, playing a crucial role in drug discovery (Mahapatra & Hazra, 2023).

Electrochemical Oxidative Coupling

Benzothiazole derivatives, including this compound, are synthesized through electrochemical oxidative coupling. This process uses thiols or disulfides and potassium fluoride, demonstrating a mild, environmentally friendly approach with broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

Noncovalent Interactions Analysis

Studies on aromatic Sulfonyl Fluoride motifs, related to this compound, reveal the nature of noncovalent interactions. These studies show that fluorine atoms form close interactions with several π bonds, providing insights into the molecular structures and properties of sulfonyl fluorides (Bellia et al., 2022).

Anti-Microbial Activity

This compound derivatives have been investigated for their anti-microbial activity. The incorporation of fluorine and sulphonamide groups into benzothiazole structures enhances their biodynamic properties, leading to the synthesis of compounds with potential anti-microbial effects (Jagtap et al., 2010).

Fluoroalkylative Aryl Migration

This compound derivatives have been used in fluoroalkylative aryl migration processes. This method involves the synthesis of fluorinated sulfinate salts as precursors for di- and monofluoroalkyl radical generation, highlighting the versatility of this compound in synthetic chemistry (He et al., 2015).

作用機序

Target of Action

Benzothiazole-2-sulfonyl fluoride is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the BCL-2 family of enzymes , which play a crucial role in apoptosis . This family of enzymes is involved in the regulation of cell death and survival, and any disruption in the balance between its anti-apoptotic and pro-apoptotic members can lead to dysregulation of apoptosis in affected cells .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, benzothiazole fluorescent probes, which can be constructed using benzothiazole and its derivatives, can specifically interact with the analyte, thereby changing their luminescence characteristics . The mechanism of these probes in detecting analytes mainly includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways is the apoptotic pathway , regulated by the BCL-2 family of proteins . In human cancer cells, the downregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim) and the upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xl, MCL-1) inhibits the release of cytochrome c from mitochondria, leading to the immortal character of the cancer cells .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. For instance, the interaction with BCL-2 can lead to the inhibition of this anti-apoptotic protein, thereby promoting apoptosis and potentially leading to the death of cancer cells . Furthermore, the compound’s interaction with analytes can lead to changes in their luminescence characteristics, enabling the detection of these analytes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescent properties can be affected by the presence of certain substances, potentially impacting its ability to detect analytes . .

Safety and Hazards

将来の方向性

Benzothiazole and its derivatives have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science . They have been used in the construction of fluorescent probes, scale inhibitors, functional molecules, dyes, drugs, sensors, etc . Future research may focus on developing more potent biologically active benzothiazole-based drugs and exploring their potential applications in treating diseases like Alzheimer’s .

生化学分析

Biochemical Properties

Benzothiazole-2-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the active site serine residue, thereby inhibiting their activity . This compound also interacts with other biomolecules, including proteins and peptides, through its sulfonyl fluoride group, which is highly reactive towards nucleophiles . The nature of these interactions is primarily covalent, leading to the irreversible inhibition of enzyme activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by this compound can disrupt signaling pathways that rely on proteolytic processing of signaling molecules . Additionally, this compound can affect gene expression by inhibiting enzymes involved in the regulation of transcription factors . The impact on cellular metabolism is also significant, as the inhibition of proteases can lead to the accumulation of substrates and the disruption of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site of serine proteases, forming a stable covalent bond . This covalent modification results in the irreversible inhibition of the enzyme’s catalytic activity . Additionally, this compound can interact with other biomolecules through similar covalent modifications, leading to the inhibition of their function . These interactions can result in changes in gene expression and cellular signaling pathways, further contributing to the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of moisture . The degradation products can have different biochemical properties and may affect cellular function differently . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, even after the compound has been degraded . This persistence is likely due to the irreversible nature of the covalent modifications it induces in target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound’s inhibitory effects on enzymes reach a maximum at a certain dosage, beyond which no further inhibition occurs . Toxic effects at high doses may include inflammation, necrosis, and disruption of normal cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the metabolism of peptides and proteins, leading to changes in metabolic flux and metabolite levels . For example, the inhibition of serine proteases can result in the accumulation of peptide substrates and the depletion of downstream products . Additionally, this compound can interact with cofactors such as ATP and NADH, further affecting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of this compound . These interactions can influence the compound’s biochemical effects and its role in cellular processes.

特性

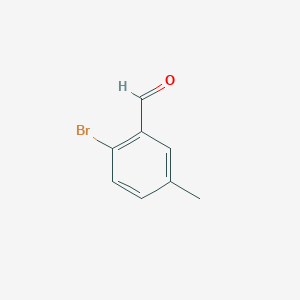

IUPAC Name |

1,3-benzothiazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKAAUWKENUQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467980 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878376-34-2 | |

| Record name | Benzothiazole-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。